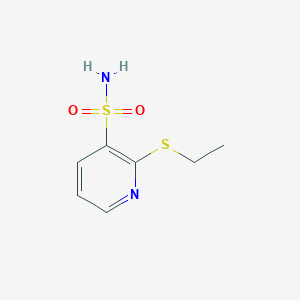
2-(Ethylsulfanyl)-3-pyridinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylsulfanyl)-3-pyridinesulfonamide is a useful research compound. Its molecular formula is C7H10N2O2S2 and its molecular weight is 218.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Antimicrobial Activity
2-(Ethylsulfanyl)-3-pyridinesulfonamide exhibits significant antimicrobial properties, making it a candidate for pharmaceutical development. Research indicates that compounds with pyridine and sulfonamide moieties often show enhanced antibacterial activity. The presence of the ethylsulfanyl group may contribute to improved efficacy against resistant strains of bacteria .
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects, potentially useful in treating conditions like rheumatoid arthritis and other inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines, which are critical in the inflammatory response .
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. It has shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. The compound's ability to interact with specific molecular targets involved in cancer progression is under investigation .
Biochemical Applications
Enzyme Inhibition
The compound acts as an inhibitor for several enzymes, including protein tyrosine kinases, which are crucial in cellular signaling pathways related to cancer and other diseases. This property makes it a valuable tool in biochemical research aimed at understanding enzyme mechanisms and developing targeted therapies .
Chemosensors
this compound has also been explored as a chemosensor for detecting metal ions and other analytes due to its ability to form complexes with various substrates. This application is particularly relevant in environmental monitoring and analytical chemistry .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
| Synthesis Method | Reagents Used | Yield (%) | Notes |
|---|---|---|---|
| Method A | Pyridine, Sulfonyl Chloride | 85% | Optimized conditions achieved high yield |
| Method B | Ethyl Mercaptan, Pyridine-3-sulfonamide | 90% | Reaction time minimized for efficiency |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various pyridine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Anti-cancer Activity
A series of experiments were conducted on cancer cell lines treated with varying concentrations of this compound. Results indicated dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.
Propiedades
Fórmula molecular |
C7H10N2O2S2 |
|---|---|
Peso molecular |
218.3 g/mol |
Nombre IUPAC |
2-ethylsulfanylpyridine-3-sulfonamide |
InChI |
InChI=1S/C7H10N2O2S2/c1-2-12-7-6(13(8,10)11)4-3-5-9-7/h3-5H,2H2,1H3,(H2,8,10,11) |
Clave InChI |
LDVLYTAWMOVMAA-UHFFFAOYSA-N |
SMILES |
CCSC1=C(C=CC=N1)S(=O)(=O)N |
SMILES canónico |
CCSC1=C(C=CC=N1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















